

# Physical and chemical properties of Salbutamol-d9 (acetate)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Salbutamol-d9 (acetate)

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## An In-depth Technical Guide to Salbutamol-d9 (acetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Salbutamol-d9 (acetate)**, a deuterated analog of the widely-used bronchodilator, Salbutamol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of key biological pathways and analytical workflows.

## Core Physical and Chemical Properties

**Salbutamol-d9 (acetate)** is a stable, isotopically labeled form of Salbutamol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based quantification assays.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Salbutamol-d9 (acetate)** and its non-deuterated counterpart for comparative purposes.

Table 1: General and Chemical Properties

Property	Salbutamol-d9 (acetate)	Salbutamol
Chemical Name	$\alpha^1$ -[[[1,1-di(methyl-d <sub>3</sub> )ethyl-2,2,2-d <sub>3</sub> ]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate	4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Synonyms	(±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate, DL-Salbutamol-d9 acetate	Albuterol, Ventolin, Proventil
Molecular Formula	C <sub>13</sub> H <sub>12</sub> D <sub>9</sub> NO <sub>3</sub> · C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	C <sub>13</sub> H <sub>21</sub> NO <sub>3</sub>
Molecular Weight	308.42 g/mol [4][5]	239.31 g/mol [6]
CAS Number	1781417-68-2	18559-94-9[6]
Appearance	White to off-white crystalline solid[6]	White to off-white crystalline solid[6]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>9</sub> ) [3]	≥98%

Table 2: Physical Properties

Property	Value (Salbutamol)	Notes
Melting Point	157-158 °C	Isotopic labeling is not expected to significantly alter the melting point.
Boiling Point	433.5 °C at 760 mmHg (estimated)	
Solubility		
Water	Slightly soluble[3]	
Methanol	Slightly soluble[3]	
Ethanol	~10 mg/mL[7]	Data for non-deuterated Salbutamol.
DMSO	~5 mg/mL[7]	Data for non-deuterated Salbutamol.
PBS (pH 7.2)	~5 mg/mL[7]	Data for non-deuterated Salbutamol.
UV Absorption Maxima ( $\lambda_{\text{max}}$ )	226 nm, 277 nm[7]	In ethanol.

## Experimental Protocols

This section details representative experimental methodologies for the analysis of Salbutamol, where Salbutamol-d9 is commonly employed as an internal standard.

### Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of Salbutamol in biological matrices, such as plasma or urine, using Salbutamol-d9 as an internal standard.

#### 2.1.1. Sample Preparation (Solid-Phase Extraction)

- To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate amount of **Salbutamol-d9 (acetate)** solution as the internal standard.

- Precondition a suitable solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange or a hydrophilic-lipophilic balanced sorbent) with methanol followed by water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elute the analyte and the internal standard with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution (e.g., 5% formic acid in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

#### 2.1.2. LC-MS/MS Conditions

- Liquid Chromatography:
  - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8  $\mu$ m particle size) is commonly used.
  - Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
  - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  - Injection Volume: 5-10  $\mu$ L.
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
  - Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.
    - MRM Transition for Salbutamol:  $m/z$  240.2  $\rightarrow$  148.1

- MRM Transition for Salbutamol-d9:  $m/z$  249.2  $\rightarrow$  157.1 (Note: The exact masses will depend on the specific deuteration pattern).

## Biological Activity and Signaling Pathway

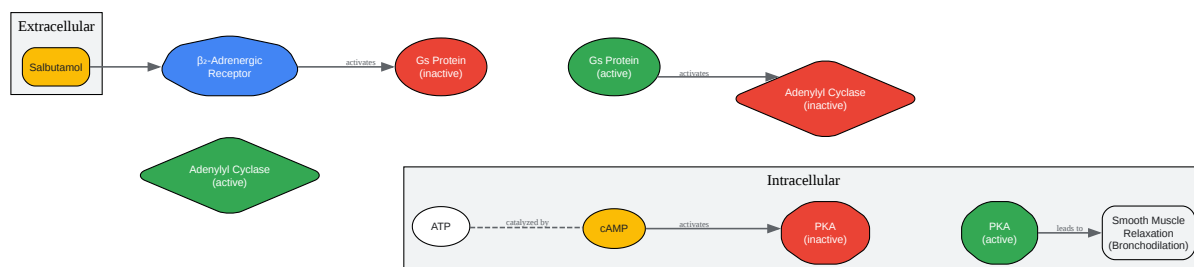
Salbutamol is a selective  $\beta_2$ -adrenergic receptor agonist.<sup>[1][2]</sup> Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.<sup>[8]</sup> This action is mediated through a well-defined signaling cascade.

### $\beta_2$ -Adrenergic Receptor Signaling Pathway

The binding of Salbutamol to the  $\beta_2$ -adrenergic receptor on the surface of airway smooth muscle cells initiates a series of intracellular events:

- **Receptor Activation:** Salbutamol binds to the  $\beta_2$ -adrenergic receptor, a G-protein coupled receptor (GPCR).
- **G-Protein Activation:** This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The G $\alpha$ s subunit dissociates from the G $\beta\gamma$  subunits and exchanges GDP for GTP.
- **Adenylyl Cyclase Activation:** The activated G $\alpha$ s subunit stimulates the membrane-bound enzyme adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- **Protein Kinase A (PKA) Activation:** The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
- **Smooth Muscle Relaxation:** PKA phosphorylates several downstream targets, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, causing bronchodilation.<sup>[9][10]</sup>

The following diagram illustrates this signaling pathway.

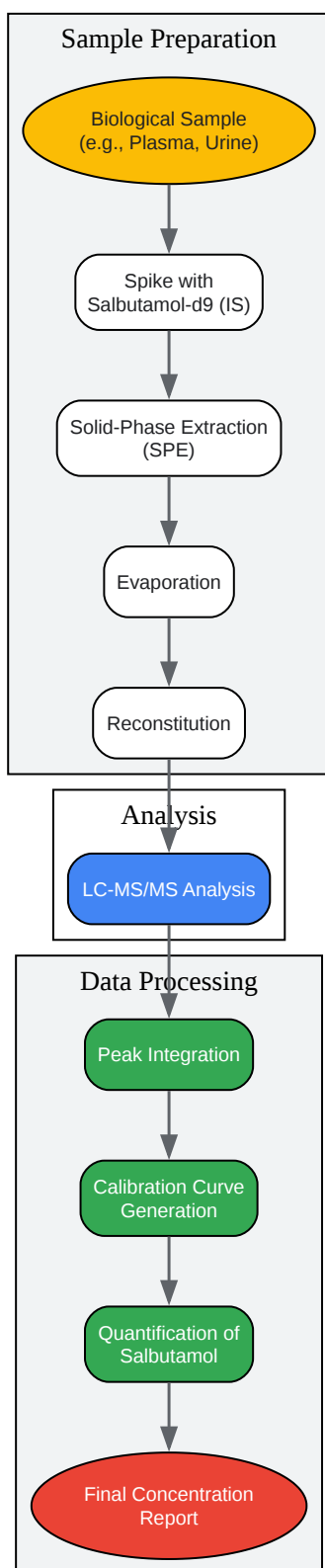


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Caption: The  $\beta_2$ -adrenergic signaling cascade initiated by Salbutamol.

## Representative Experimental Workflow

The following diagram outlines a typical workflow for the quantification of Salbutamol in a biological matrix using **Salbutamol-d9 (acetate)** as an internal standard.



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- To cite this document: BenchChem. [Physical and chemical properties of Salbutamol-d9 (acetate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15088746#physical-and-chemical-properties-of-salbutamol-d9-acetate]

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